molecular formula C13H20N2O B3228762 2-Morpholineethanamine, 4-(phenylmethyl)-, (2R)- CAS No. 1268521-87-4

2-Morpholineethanamine, 4-(phenylmethyl)-, (2R)-

Cat. No.: B3228762
CAS No.: 1268521-87-4
M. Wt: 220.31 g/mol
InChI Key: ZWNMRNMIZKFLBZ-CYBMUJFWSA-N
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Description

Significance of Chiral Amines and Morpholine (B109124) Derivatives in Synthetic Chemistry

Chiral amines are fundamental components in the field of synthetic chemistry, serving a dual role as valuable intermediates and as catalysts or auxiliaries in stereoselective reactions. The importance of chirality is paramount in biological systems, where molecular recognition often depends on a precise three-dimensional arrangement of atoms. enamine.net Consequently, the synthesis of single-enantiomer pharmaceuticals and agrochemicals is a major focus of modern chemistry, driving the demand for readily available, optically pure chiral building blocks. enamine.netgoogle.com Chiral amines are frequently used as resolving agents, in the synthesis of chiral ligands for transition-metal catalysis, and as organocatalysts themselves.

The morpholine moiety is a privileged scaffold in medicinal chemistry and materials science. e3s-conferences.orgresearchgate.net This heterocyclic ether amine is present in a wide array of biologically active compounds and approved pharmaceuticals. e3s-conferences.orgresearchgate.net The inclusion of a morpholine ring can enhance a molecule's pharmacological profile by improving properties such as aqueous solubility, metabolic stability, and receptor binding affinity. e3s-conferences.org In synthetic chemistry, morpholine derivatives are employed as versatile synthons for enantiopure amino acids and amino alcohols, and as ligands in various catalytic reactions, including cross-coupling and amination reactions. researchgate.net

Historical Context of Related Chiral Building Blocks and Ligands

The field of asymmetric synthesis, which aims to create chiral molecules with a specific three-dimensional orientation, has a rich history dating back to the pioneering work of scientists like Louis Pasteur. rsc.org The development of this field has been marked by the progressive understanding of stereochemistry and the invention of methods to control it in chemical reactions. A significant leap forward came with the development and application of chiral building blocks—enantiomerically pure compounds that can be incorporated into a larger molecule, thereby transferring their chirality. google.comwiley-vch.de

Historically, many of these building blocks were derived from the "chiral pool," which consists of naturally occurring, inexpensive, and enantiomerically pure compounds like amino acids, sugars, and terpenes. wiley-vch.de Over time, advances in synthetic methodologies, including asymmetric catalysis and enzymatic resolutions, have vastly expanded the toolbox of available chiral building blocks. enamine.net This has allowed chemists to design and create complex chiral molecules with high precision, moving beyond the limitations of the natural chiral pool. The development of chiral ligands for metal-catalyzed reactions, in particular, has revolutionized asymmetric synthesis, enabling the catalytic production of a vast range of chiral compounds. nih.gov

Overview of Research Trajectories for (2R)-2-Morpholineethanamine, 4-(phenylmethyl)-

Research involving (2R)-2-Morpholineethanamine, 4-(phenylmethyl)- and structurally related compounds primarily focuses on their application as chiral ligands and synthons for more complex molecules. The specific stereochemistry at the C2 position of the morpholine ring, combined with the bulky N-benzyl group, creates a defined chiral environment that can be exploited in asymmetric transformations.

While specific research trajectories for the title compound are part of niche and proprietary research, the applications of its core components are well-documented. For instance, derivatives of 4-(2-Aminoethyl)morpholine (B49859) are synthesized and investigated for a range of biological activities. researchgate.net Studies have shown the synthesis of sulfonamide derivatives from 4-(2-aminoethyl)morpholine that exhibit antibacterial properties. researchgate.net Similarly, other research has focused on creating Schiff bases from morpholine derivatives to explore their analgesic, anti-inflammatory, and antimicrobial potential. nih.gov

The synthesis of chiral morpholine derivatives is an active area of research. Enantioselective syntheses have been developed to produce specific stereoisomers of morpholine-containing compounds, which are then evaluated as inhibitors of monoamine reuptake, highlighting the importance of stereochemistry in determining biological activity. nih.gov The general synthetic utility of the morpholine scaffold is continuously being expanded through new methodologies, including photocatalytic couplings and various cyclization strategies. organic-chemistry.org Compounds like (2R)-2-Morpholineethanamine, 4-(phenylmethyl)- are valuable intermediates in these synthetic endeavors, providing a pre-defined stereocenter from which to build more complex chiral architectures.

Table 1: Physicochemical Properties of 4-(2-Aminoethyl)morpholine (Core Structure) Note: Data for the parent compound 4-(2-Aminoethyl)morpholine is provided as a reference for the core scaffold of the title compound.

PropertyValueReference
CAS Number 2038-03-1 nist.govpharmaffiliates.comthermofisher.com
Molecular Formula C6H14N2O nist.govthermofisher.com
Molecular Weight 130.19 g/mol nist.govsigmaaldrich.com
Appearance Colorless to light yellow liquid or solid thermofisher.comtcichemicals.com
Refractive Index 1.4740 to 1.4780 (20°C) thermofisher.com
Purity ≥98.0% thermofisher.comtcichemicals.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2R)-4-benzylmorpholin-2-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-7-6-13-11-15(8-9-16-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNMRNMIZKFLBZ-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CN1CC2=CC=CC=C2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201237505
Record name 2-Morpholineethanamine, 4-(phenylmethyl)-, (2R)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268521-87-4
Record name 2-Morpholineethanamine, 4-(phenylmethyl)-, (2R)-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Morpholineethanamine, 4-(phenylmethyl)-, (2R)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Stereochemical Control in the Production of 2r 2 Morpholineethanamine, 4 Phenylmethyl

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a method for planning a synthesis that starts with the target molecule and works backward to simpler, commercially available starting materials. For (2R)-2-Morpholineethanamine, 4-(phenylmethyl)-, the analysis reveals several potential disconnections.

The primary disconnections for the morpholine (B109124) ring involve breaking the C-N and C-O bonds. A logical approach is a double disconnection of the bonds formed during the final cyclization step. This leads back to a key intermediate, a chiral amino alcohol.

Disconnection 1 (C-N and C-O bonds): A common strategy for forming the morpholine ring is the cyclization of an N-substituted-2-(2-hydroxyethylamino)ethanol derivative. This suggests a retrosynthetic break to an open-chain precursor. A key intermediate would be a chiral 2-amino-4-(benzyl(2-hydroxyethyl)amino)butan-1-ol.

Disconnection 2 (Functional Group Interconversion): The ethanamine side chain can be viewed as arising from a more stable precursor. For instance, a nitrile or a protected amine could be reduced in a late-stage transformation. This simplifies the intermediate to a (R)-(4-(phenylmethyl)morpholin-2-yl)acetonitrile.

Disconnection 3 (Key Chiral Precursor): The core of the stereochemistry lies in the C2-substituted morpholine ring. This chiral fragment can be disconnected to reveal a chiral amino alcohol, such as (R)-2-aminobutane-1,4-diol, which can be cyclized with a benzylamine (B48309) equivalent.

These disconnections highlight the central challenge: the enantioselective construction of the C2 stereocenter. The following sections will explore strategies to achieve this.

Enantioselective Synthesis Strategies

Achieving high enantiomeric purity is critical. Several strategies have been developed for the asymmetric synthesis of chiral morpholines, which can be broadly categorized into asymmetric catalysis, chiral auxiliary-mediated methods, and chiral pool approaches.

Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Rhodium-Catalyzed Asymmetric Hydrogenation: A powerful modern approach involves the asymmetric hydrogenation of a prochiral dehydromorpholine precursor. nih.govrsc.orgrsc.org In this strategy, a 2-substituted dehydromorpholine is hydrogenated using a chiral rhodium complex, such as one bearing a large-bite-angle bisphosphine ligand (e.g., SKP-Rh). nih.govresearchgate.net This method has been shown to produce a variety of 2-substituted chiral morpholines in nearly quantitative yields and with excellent enantioselectivities, often up to 99% enantiomeric excess (ee). nih.govrsc.orgrsc.org

For the target compound, this would involve the synthesis of a 2-(cyanomethyl)-4-(phenylmethyl)-1,4,5,6-tetrahydropyrazine or a similar unsaturated precursor, followed by catalytic hydrogenation to set the (R)-stereocenter.

Organocatalytic Approaches: Organocatalysis provides a metal-free alternative for enantioselective synthesis. A general protocol for C2-functionalized, N-benzyl protected morpholines has been developed using this strategy. nih.gov The key step is the enantioselective α-chlorination of an aldehyde, catalyzed by a chiral amine like (2R,5R)-diphenylpyrrolidine. nih.gov The resulting α-chloroaldehyde is then used in a one-pot sequence involving reductive amination with N-benzyl-2-aminoethanol, followed by a base-induced cyclization to form the morpholine ring with high enantiomeric purity (76–98% ee). nih.govnih.gov

Catalytic Method Catalyst Type Key Transformation Typical Enantioselectivity
Asymmetric HydrogenationChiral Rhodium-Bisphosphine ComplexHydrogenation of dehydromorpholineUp to 99% ee nih.govrsc.org
OrganocatalysisChiral Pyrrolidineα-chlorination of an aldehyde76-98% ee nih.gov

Chiral auxiliaries are stoichiometric chiral compounds that are temporarily attached to a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed and can often be recovered.

A plausible route for the target compound could employ a pseudoephedrine auxiliary. researchgate.netnih.gov In this approach, an arylglyoxal could react with pseudoephedrine to form a chiral morpholinone intermediate with high diastereoselectivity. nih.gov This morpholinone core contains the necessary stereochemical information. Subsequent chemical modifications, including reduction of the ketone and manipulation of the side chain, followed by removal of the auxiliary, would yield the desired (2R)-2-Morpholineethanamine backbone. While this method involves more steps (attachment and removal of the auxiliary), it is a robust and well-established strategy for controlling stereochemistry. wikipedia.org

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or sugars, as starting materials. researchgate.net The inherent chirality of the starting material is incorporated into the final target molecule.

For the synthesis of (2R)-2-Morpholineethanamine, 4-(phenylmethyl)-, a suitable starting material from the chiral pool could be L-aspartic acid. The stereocenter of L-aspartic acid can be transformed into the (R)-stereocenter of the target morpholine through a series of well-established chemical transformations. This would involve reduction of the carboxylic acid groups to alcohols, protection of the amine, and subsequent cyclization with a benzylating agent and a two-carbon unit to form the morpholine ring. This approach leverages the natural chirality of the starting material to ensure the final product's stereochemical purity.

Development of Novel Synthetic Methodologies

Recent advancements in synthetic chemistry focus not only on efficiency and selectivity but also on improving the environmental footprint of chemical processes.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of morpholines has recently been addressed from this perspective.

A novel, green method for morpholine synthesis involves the use of ethylene (B1197577) sulfate (B86663) as a reagent for the selective monoalkylation of 1,2-amino alcohols. organic-chemistry.orgacs.orgchemrxiv.orgnih.gov This one or two-step, redox-neutral protocol is high-yielding and uses inexpensive, less hazardous reagents. acs.org The reaction proceeds via a simple SN2 reaction between the amine of a chiral 1,2-amino alcohol and ethylene sulfate, followed by cyclization. chemrxiv.orgnih.gov This method avoids toxic reagents like chloroacetyl chloride and harsh reducing agents such as metal hydrides, and it can be performed in greener solvents. organic-chemistry.org

Applying this to the target molecule, one could start with a chiral precursor like (R)-4-amino-4-(aminomethyl)butan-1-ol. Reaction with ethylene sulfate would selectively form the N-(2-hydroxyethyl) derivative, which upon cyclization and N-benzylation would yield the desired product. This approach aligns with the principles of atom economy and waste reduction, making it an attractive modern alternative to traditional synthetic routes. organic-chemistry.orgchemrxiv.org

Flow Chemistry Applications in Synthesis

The synthesis of complex chiral molecules like (2R)-2-Morpholineethanamine, 4-(phenylmethyl)- is increasingly benefiting from the adoption of continuous flow chemistry. This approach offers significant advantages over traditional batch processing, particularly in terms of safety, process control, and scalability. thieme-connect.deeuropa.eu Flow chemistry systems, which involve pumping reagents through a network of tubes and reactors, provide superior heat and mass transfer, allowing for highly exothermic or hazardous reactions to be conducted with greater control. europa.eu The small reactor volumes ensure that only a minimal amount of hazardous material is present at any given time, drastically improving the safety profile of the synthesis. europa.eu

For the synthesis of a chiral morpholine derivative, a multi-step flow process can be envisioned. uc.pt Key stereoselective steps, such as an asymmetric reduction or amination, could be performed in a temperature-controlled packed-bed reactor containing an immobilized chiral catalyst. This setup not only facilitates catalyst recovery and reuse but also allows for precise control over residence time, temperature, and pressure, which are critical parameters for achieving high enantioselectivity.

Following the key stereocenter-forming reaction, subsequent steps such as cyclization to form the morpholine ring and final functional group manipulations could be performed sequentially in-line. Integrated flow technology can also incorporate in-line purification, such as liquid-liquid extraction or scavenger resins, to remove impurities and unreacted starting materials, leading to a streamlined process that delivers the final, high-purity active pharmaceutical ingredient (API). nih.gov The ability to rapidly screen and optimize reaction conditions by simply adjusting flow rates and temperatures makes flow chemistry a powerful tool for accelerating the development of robust and efficient synthetic routes. thieme-connect.de

Optimization of Reaction Conditions for Enhanced Yield and Enantiopurity

Achieving high yield and, crucially, high enantiopurity is paramount in the synthesis of single-enantiomer compounds like (2R)-2-Morpholineethanamine, 4-(phenylmethyl)-. The optimization of reaction conditions is a meticulous process that involves the systematic variation of multiple parameters to control the stereochemical outcome and maximize efficiency.

Key Optimization Parameters:

Catalyst and Ligand Selection: The choice of the chiral catalyst or auxiliary is the cornerstone of stereochemical control. For morpholine synthesis, organocatalytic methods or metal-based catalysts with chiral ligands are often employed to induce asymmetry. nih.gov The structure of the ligand can profoundly influence the enantiomeric excess (ee), and screening a library of ligands is a common starting point for optimization.

Solvent Effects: The reaction solvent can dramatically affect both reaction rate and enantioselectivity. Polarity, viscosity, and the ability to solvate transition states are critical factors. As shown in studies on related enantioselective additions, changing the solvent or even the ratio of a solvent mixture can lead to significant variations in both yield and enantiocontrol. uva.es

Temperature Control: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature can enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states leading to the two enantiomers. However, this often comes at the cost of a slower reaction rate. Therefore, an optimal temperature must be identified that balances high enantiopurity with a practical reaction time. nih.gov

Base/Acid and Additives: In steps such as intramolecular cyclization, the choice of base is crucial. nih.gov The strength and steric bulk of the base can influence the reaction's success and selectivity. Similarly, additives like Lewis acids or salts can coordinate to reactants or intermediates, stabilizing the desired transition state and enhancing enantiomeric purity.

The optimization process is typically guided by Design of Experiments (DoE) principles, allowing for the efficient exploration of the parameter space. The data gathered from these experiments are used to build a comprehensive understanding of the reaction landscape.

Table 1: Illustrative Data on Solvent Influence on Enantioselectivity

EntrySolvent System (v/v)Yield (%)Enantiomeric Excess (ee %)
1Toluene:CH₂Cl₂ (1:2)8592
2CH₂Cl₂:Toluene (2:1)7085
3THF6578
4Acetonitrile5065

Note: This table is illustrative, based on principles from analogous reactions, to demonstrate the typical impact of solvent changes on reaction outcomes. uva.es

Table 2: Illustrative Data on Temperature Optimization

EntryTemperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee %)
125 (Room Temp)129088
20248894
3-20488598
4-407275>99

Note: This table is illustrative, based on principles from analogous reactions, to show the common trade-off between reaction time, yield, and enantiopurity as temperature is varied. nih.gov

Chemical Reactivity and Mechanistic Studies of 2r 2 Morpholineethanamine, 4 Phenylmethyl

Nucleophilic Properties and Amine-Based Reactivity

(2R)-2-Morpholineethanamine, 4-(phenylmethyl)- possesses two distinct amine functionalities: a primary amine (-NH₂) at the terminus of the ethyl group and a tertiary amine within the N-benzylmorpholine ring. The reactivity of these nitrogen atoms is dominated by the availability of their lone pair of electrons, rendering them nucleophilic and basic.

The primary amine is generally the more reactive site for nucleophilic attack due to its lower steric hindrance compared to the tertiary morpholine (B109124) nitrogen. The two protons on the primary nitrogen also allow it to participate in reactions where subsequent deprotonation is a key step, such as in the formation of amides or imines. The tertiary amine, while also nucleophilic, is more sterically encumbered by the benzyl (B1604629) group and the morpholine ring structure. Its basicity allows it to act as a proton scavenger or participate in acid-base chemistry. However, its direct participation in bond-forming reactions with electrophiles is less favorable than the primary amine unless quaternization occurs under forcing conditions. The relative nucleophilicity is also influenced by electronic effects; the benzyl group on the morpholine nitrogen is weakly electron-withdrawing, which can slightly decrease the basicity and nucleophilicity of the tertiary amine compared to a simple N-alkylmorpholine.

Derivatization Reactions for Functional Group Introduction

The presence of a primary amine makes (2R)-2-Morpholineethanamine, 4-(phenylmethyl)- a versatile substrate for various derivatization reactions to introduce new functional groups. These reactions are expected to occur with high regioselectivity at the more accessible and reactive primary amino group.

Acylation: The primary amine is expected to react readily with acylating agents such as acid chlorides (R-COCl) or acid anhydrides ((R-CO)₂O) in the presence of a base to form the corresponding amide. The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the electrophilic carbonyl carbon of the acylating agent. A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the HCl or carboxylic acid byproduct. Given the significant difference in reactivity, selective N-acylation at the primary amine can be achieved with high efficiency.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (R-SO₂Cl), such as tosyl chloride or mesyl chloride, in the presence of a base, would yield a sulfonamide. This reaction, known as the Hinsberg test for primary amines, results in a sulfonamide that is acidic and thus soluble in aqueous alkali, a characteristic feature distinguishing it from the products derived from secondary amines. The reaction is a reliable method for protecting the primary amine or introducing a sulfonyl moiety. For instance, the reaction of 4-(2-aminoethyl)morpholine (B49859) with various arylsulfonyl chlorides has been shown to proceed smoothly at the primary amine. researchgate.net

Table 1: Predicted Acylation and Sulfonylation Reactions

Reaction Type Electrophile Example Predicted Product Structure
Acylation Acetyl Chloride (CH₃COCl) N-[2-((2R)-4-(phenylmethyl)morpholin-2-yl)ethyl]acetamide
Sulfonylation p-Toluenesulfonyl Chloride (TsCl) N-[2-((2R)-4-(phenylmethyl)morpholin-2-yl)ethyl]-4-methylbenzenesulfonamide

Alkylation: Direct N-alkylation of the primary amine with alkyl halides (R-X) can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as potential quaternization of the tertiary amine. However, under carefully controlled stoichiometric conditions, selective mono-alkylation can be favored. The reaction proceeds via a standard Sₙ2 mechanism. In studies with the related compound 4-(2-aminoethyl)morpholine, N-alkylation has been achieved at the secondary nitrogen of a pre-formed sulfonamide, demonstrating the feasibility of modifying this position. researchgate.net

Reductive Amination: A more controlled and widely used method for introducing an alkyl group is reductive amination. researchgate.net This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form a transient imine (or enamine) intermediate. Subsequent reduction of this intermediate in situ with a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), yields the corresponding secondary amine. This method is highly efficient for forming C-N bonds and avoids the over-alkylation issues common with direct alkylation. Asymmetric reductive amination of ketones is a powerful strategy for synthesizing chiral amines with high enantioselectivity. researchgate.netnih.gov

Stereospecific and Stereoselective Transformations Involving the Chiral Center

The (2R) stereocenter at the C2 position of the morpholine ring is a critical structural feature that can influence the stereochemical outcome of reactions occurring at the adjacent ethylamine (B1201723) side chain. This chiral center creates a diastereotopic environment, meaning that a prochiral reactant approaching the primary amine will "see" two different faces, potentially leading to the preferential formation of one diastereomer over the other.

For example, in a reductive amination reaction with a prochiral ketone, the intermediate imine would be chiral. The hydride delivery from the reducing agent to the imine's carbon-nitrogen double bond can be directed by the existing stereocenter. The transition state leading to one diastereomer may be sterically less hindered and therefore lower in energy than the transition state leading to the other, resulting in a diastereoselective transformation. The degree of diastereoselectivity would depend on the specific reactants, reagents, and reaction conditions. Such substrate-controlled stereoselectivity is a common strategy in asymmetric synthesis. nih.gov

Elucidation of Reaction Mechanisms and Transition States

While no specific mechanistic studies for (2R)-2-Morpholineethanamine, 4-(phenylmethyl)- exist, the mechanisms of its fundamental reactions (e.g., acylation, alkylation) are well-established. Elucidating the finer details of a reaction, such as the precise structure of its transition state, often involves a combination of kinetic studies, computational modeling, and isotopic labeling experiments. For stereoselective reactions involving this chiral amine, computational studies (e.g., using density functional theory, DFT) could model the different diastereomeric transition states to predict or rationalize the observed stereochemical outcomes. nih.gov

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly the rate-determining step and the nature of bond-breaking and bond-forming in the transition state. wikipedia.orglibretexts.org It is defined as the ratio of the reaction rate of a substrate with a lighter isotope to the rate of the same reaction with a heavier isotope (k_light / k_heavy). wikipedia.org

A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. For instance, if the deprotonation of the primary amine (N-H bond cleavage) were the rate-limiting step in a reaction, substituting the hydrogens on the amine with deuterium (B1214612) (N-D) would result in a significantly slower reaction rate and a primary KIE (k_H / k_D > 1).

A secondary KIE can occur when the isotopically substituted atom is not directly involved in bond cleavage but is located near the reaction center. For example, isotopic substitution at the carbon atom adjacent to the primary amine could reveal changes in hybridization at that carbon in the transition state. wikipedia.org Such studies provide invaluable, detailed insights into the geometry of transition states that are otherwise difficult to observe directly. princeton.edu

Computational Modeling of Reaction Pathways

Computational modeling serves as a powerful tool in modern chemistry for elucidating complex reaction mechanisms, predicting the feasibility of reaction pathways, and understanding the electronic and structural properties of molecules and their transition states. Techniques such as Density Functional Theory (DFT) and other quantum chemical methods allow researchers to map out potential energy surfaces, calculate activation energies, and visualize the geometries of intermediates and transition states.

For a molecule like (2R)-2-Morpholineethanamine, 4-(phenylmethyl)-, computational studies could theoretically provide significant insights into its chemical reactivity. Such studies might explore:

Conformational Analysis: Identifying the most stable conformations of the molecule, which is crucial for understanding how it approaches and interacts with other reactants.

Nucleophilic and Electrophilic Sites: Calculating molecular orbital energies (such as HOMO and LUMO) and electrostatic potential maps to predict the most likely sites for chemical attack.

Reaction Mechanism Elucidation: Modeling the step-by-step mechanism of potential reactions, such as N-alkylation, acylation, or reactions involving the morpholine ring. This would involve locating the transition state structures for each elementary step and calculating the associated energy barriers.

Solvent Effects: Simulating how different solvents might influence the reaction pathways and energetics, providing a more accurate comparison with experimental results.

However, a comprehensive review of published research reveals a lack of specific studies that have applied these computational methods to the reaction pathways of (2R)-2-Morpholineethanamine, 4-(phenylmethyl)-. Consequently, there are no specific detailed research findings, data tables of calculated energies, or elucidated reaction coordinates to report for this compound at this time. The scientific community has not yet published computational investigations into the reaction mechanisms involving this specific molecule.

Future computational research on (2R)-2-Morpholineethanamine, 4-(phenylmethyl)-, would be valuable for complementing experimental studies and providing a deeper, molecular-level understanding of its chemical behavior.

Applications of 2r 2 Morpholineethanamine, 4 Phenylmethyl in Advanced Organic Synthesis

Role as a Chiral Ligand in Asymmetric Catalysis

There is no available scientific literature describing the use of (2R)-2-Morpholineethanamine, 4-(phenylmethyl)- as a chiral ligand in any form of asymmetric catalysis.

Metal-Catalyzed Asymmetric Hydrogenation

No studies have been found that employ (2R)-2-Morpholineethanamine, 4-(phenylmethyl)- as a ligand in metal-catalyzed asymmetric hydrogenation reactions. Consequently, no data on its performance, enantioselectivity, or substrate scope in this context is available.

Asymmetric C-C Bond Formation Reactions

Research detailing the application of (2R)-2-Morpholineethanamine, 4-(phenylmethyl)- as a chiral ligand for asymmetric carbon-carbon bond forming reactions, such as aldol, Michael, or allylic alkylation reactions, has not been identified in the public domain.

Organocatalytic Applications

While the molecule possesses a primary amine that could potentially engage in enamine or iminium ion catalysis, no published work describes the use or efficacy of (2R)-2-Morpholineethanamine, 4-(phenylmethyl)- as an organocatalyst.

Utility as a Chiral Building Block in Complex Molecule Synthesis

There are no specific examples in the scientific literature of (2R)-2-Morpholineethanamine, 4-(phenylmethyl)- being used as a chiral building block or starting material for the synthesis of more complex molecules.

Synthesis of Chiral Heterocyclic Compounds

No synthetic routes have been published that utilize (2R)-2-Morpholineethanamine, 4-(phenylmethyl)- as a precursor for the construction of other chiral heterocyclic systems.

Construction of Stereodefined Macrocycles

The use of (2R)-2-Morpholineethanamine, 4-(phenylmethyl)- in the synthesis of stereodefined macrocycles has not been reported. Therefore, there are no research findings or data tables to present on this topic.

Precursor in the Development of Advanced Materials

The distinct three-dimensional arrangement of (2R)-2-Morpholineethanamine, 4-(phenylmethyl)- offers a powerful tool for introducing chirality into macromolecules and assemblies, leading to materials with unique and predictable properties.

Polymer Synthesis with Chiral Components

While direct polymerization of (2R)-2-Morpholineethanamine, 4-(phenylmethyl)- is not widely documented, its structural motifs are integral to the synthesis of chiral polymers. Chiral morpholines, in general, are recognized as valuable synthons for creating polymers with helical structures or other forms of macromolecular asymmetry. advancedsciencenews.com The incorporation of such chiral monomers can influence the polymer's secondary structure, leading to materials with specific optical or recognition properties.

Table 1: Potential Polymerizable Derivatives of (2R)-2-Morpholineethanamine, 4-(phenylmethyl)-

Derivative NamePolymerizable GroupPotential Polymer Type
(2R)-N-(2-(4-(phenylmethyl)morpholin-2-yl)ethyl)acrylamideAcrylamidePolyacrylamide
(2R)-N-(2-(4-(phenylmethyl)morpholin-2-yl)ethyl)methacrylamideMethacrylamidePolymethacrylamide
(2R)-4-(phenylmethyl)-2-(2-(vinyloxy)ethyl)morpholineVinyl etherPoly(vinyl ether)

The synthesis of such polymers could be achieved through various polymerization techniques, including radical, cationic, or anionic methods, depending on the nature of the polymerizable group. nih.gov The resulting chiral polymers could find applications in chiral chromatography, asymmetric catalysis, and as circularly polarized light-emitting materials. mdpi.com

Design of Chiral Supramolecular Assemblies

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-defined, functional structures. mdpi.com Chiral molecules are of particular interest in this field as they can direct the formation of helical or other complex chiral assemblies. nih.gov The structure of (2R)-2-Morpholineethanamine, 4-(phenylmethyl)-, with its potential for hydrogen bonding via the primary amine and the morpholine (B109124) oxygen and nitrogen atoms, as well as π-π stacking interactions from the benzyl (B1604629) group, makes it a candidate for the design of chiral supramolecular structures.

Table 2: Potential Non-Covalent Interactions for Supramolecular Assembly

Interaction TypeFunctional Groups InvolvedPotential Supramolecular Structure
Hydrogen BondingPrimary amine, Morpholine N and O atomsHelices, sheets, capsules
π-π StackingPhenyl ring of the benzyl groupStacked columnar structures
Dipole-DipolePolar C-N and C-O bondsOrdered aggregates

The controlled self-assembly of this chiral morpholine derivative could lead to the formation of chiral gels, liquid crystals, or vesicles with potential applications in chiral sensing, drug delivery, and asymmetric catalysis. researchgate.net

Contributions to Methodological Advancements in Organic Transformations

Chiral morpholine derivatives are valuable tools in asymmetric synthesis, where they can act as chiral auxiliaries, ligands for metal catalysts, or organocatalysts to control the stereochemical outcome of a reaction. The enantiomerically pure nature of (2R)-2-Morpholineethanamine, 4-(phenylmethyl)- makes it a promising candidate for such applications.

The development of efficient methods for the synthesis of chiral morpholines is an active area of research, underscoring their importance. nih.govrsc.orgrsc.orgsemanticscholar.org Asymmetric hydrogenation of unsaturated morpholines is one such method that provides access to a variety of 2-substituted chiral morpholines with high enantioselectivity. nih.govrsc.orgsemanticscholar.org

While specific applications of (2R)-2-Morpholineethanamine, 4-(phenylmethyl)- in methodological advancements are not extensively documented, its structural features suggest several potential roles. The primary amine could be used to form chiral imines or enamines, key intermediates in many asymmetric transformations. Furthermore, the morpholine nitrogen and the primary amine could act as a bidentate ligand for a metal catalyst, creating a chiral environment for a catalytic reaction.

The synthesis of biologically important chiral morpholine derivatives often involves the use of chiral starting materials or chiral catalysts. semanticscholar.org For instance, chiral morpholinone, a related heterocyclic compound, is a significant building block in organic and medicinal chemistry, and its enantioselective synthesis has been a subject of study. researchgate.net The availability of enantiomerically pure compounds like (2R)-2-Morpholineethanamine, 4-(phenylmethyl)- is crucial for the advancement of these synthetic methodologies.

Advanced Analytical and Spectroscopic Characterization Methodologies for 2r 2 Morpholineethanamine, 4 Phenylmethyl in Research Settings

Chiral Chromatography Techniques for Enantiomeric Purity Assessment

Enantiomeric purity is a critical quality attribute for chiral compounds. Chiral chromatography is the benchmark for separating and quantifying enantiomers, allowing for the precise determination of enantiomeric excess (ee).

Direct separation of enantiomers using High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a powerful and widely adopted method. mdpi.com The separation relies on the differential, transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase.

For a primary amine like (2R)-2-Morpholineethanamine, 4-(phenylmethyl)-, polysaccharide-based CSPs are particularly effective. pravara.com Columns derived from cellulose (B213188) or amylose, such as those with tris(3,5-dimethylphenylcarbamate) selectors, often provide excellent enantioselectivity. mdpi.com The separation can be optimized by screening different chromatographic modes, including normal-phase, polar organic, and reversed-phase, with adjustments to the mobile phase composition to achieve optimal resolution and peak shape. chromatographyonline.comsigmaaldrich.com

Key Methodological Aspects:

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs are highly successful for separating a broad range of chiral compounds, including amines. pravara.com Protein-based CSPs can also be explored for their unique chiral recognition capabilities. pravara.com

Mobile Phase Composition: In normal-phase mode, mixtures of alkanes (e.g., hexane, heptane) and alcohols (e.g., ethanol, isopropanol) are common. Small amounts of additives like diethylamine (B46881) or trifluoroacetic acid are often used to improve peak symmetry and resolution for basic analytes. chromatographyonline.com

Detection: UV detection is typically suitable due to the presence of the phenyl group. For higher sensitivity and selectivity, especially in complex matrices, mass spectrometry (LC-MS) can be employed.

Table 1: Example HPLC Conditions for Enantiomeric Purity
ParameterCondition
Column Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel OD-H)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Expected Elution Baseline separation of (2R) and (2S) enantiomers

Gas chromatography offers high resolution and sensitivity but is often unsuitable for the direct analysis of polar and non-volatile amines. An indirect approach, involving derivatization with a chiral derivatizing reagent (CDR), can be employed. mdpi.com This process converts the enantiomeric pair into diastereomers, which possess different physical properties and can be separated on a standard achiral GC column. mdpi.comsigmaaldrich.com

The primary amine group of (2R)-2-Morpholineethanamine, 4-(phenylmethyl)- is an ideal site for derivatization. Reagents such as N-(trifluoroacetyl)-L-prolyl chloride (TFAPC) or Mosher's acid chloride (MTPA-Cl) react with the amine to form stable diastereomeric amides. mdpi.com The choice of derivatizing agent is crucial as it can influence the volatility of the derivatives and the degree of separation. sigmaaldrich.com

Steps in the Analysis:

Derivatization: The sample is reacted with an enantiomerically pure CDR under controlled conditions to ensure complete reaction without racemization.

GC Separation: The resulting mixture of diastereomers is injected into a GC system equipped with a non-chiral capillary column (e.g., DB-5, HP-1).

Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used for detection and quantification. GC-MS provides the added benefit of structural confirmation of the diastereomeric products. nih.gov

Table 2: Example GC Method with Chiral Derivatization
ParameterCondition
Derivatizing Reagent N-(trifluoroacetyl)-L-prolyl chloride (TFAPC)
Column 5% Phenyl Methyl Siloxane (e.g., DB-5), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow
Temperature Program Initial 150 °C, ramp to 280 °C at 10 °C/min, hold for 5 min
Injector Temperature 270 °C
Detector Mass Spectrometer (MS) in Scan Mode

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules. While one-dimensional (¹H and ¹³C) NMR provides primary structural information, two-dimensional (2D) techniques are essential for unambiguously assigning all signals and confirming connectivity within the (2R)-2-Morpholineethanamine, 4-(phenylmethyl)- molecule.

A suite of 2D NMR experiments can be used to map out the complete covalent framework of the molecule. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu It would be used to trace the connectivity within the morpholine (B109124) ring protons, between the protons on the ethylamine (B1201723) bridge, and within the benzyl (B1604629) group's aromatic and methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). sdsu.eduprinceton.edu It allows for the definitive assignment of each carbon atom in the structure by linking it to its corresponding, and often more easily assigned, proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two to four bonds). sdsu.eduprinceton.edu HMBC is critical for piecing together different molecular fragments. For this compound, key HMBC correlations would confirm the connection of the benzyl group's methylene protons to the morpholine nitrogen (via the C4 carbon) and the link between the ethylamine side chain and the C2 position of the morpholine ring.

Table 3: Predicted Key 2D NMR Correlations for Structural Elucidation
ExperimentCorrelating NucleiStructural Information Confirmed
COSY H-2' ↔ H-1'Connectivity of the ethylamine side chain
COSY H-2 ↔ H-3a/3b; H-5a/5b ↔ H-6a/6bProton network within the morpholine ring
HSQC H-7 ↔ C-7Assignment of the benzylic methylene carbon
HSQC H-1' ↔ C-1'Assignment of the ethylamine CH₂ carbon adjacent to the morpholine ring
HMBC H-7 (benzyl CH₂) ↔ C-3, C-5 (morpholine)Attachment of the benzyl group to the morpholine nitrogen (N-4)
HMBC H-1' (ethylamine) ↔ C-2, C-3 (morpholine)Attachment of the ethylamine side chain to C-2 of the morpholine ring

Solid-State NMR (SSNMR) provides valuable structural information on materials in their solid form, which is often the state of active pharmaceutical ingredients. researchgate.net Unlike solution-state NMR, SSNMR can distinguish between different crystalline forms (polymorphs), amorphous states, and solvates. researchgate.neteuropeanpharmaceuticalreview.com For (2R)-2-Morpholineethanamine, 4-(phenylmethyl)-, ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) SSNMR could be used to:

Identify Polymorphs: Different crystal packing arrangements lead to distinct chemical shifts, allowing for the identification and quantification of different solid forms.

Probe Molecular Conformation: SSNMR is sensitive to the local electronic environment, providing insights into the conformation of the morpholine ring and the orientation of the substituents in the crystal lattice. researchgate.net

Study Intermolecular Interactions: The technique can help characterize hydrogen bonding and other non-covalent interactions that stabilize the crystal structure. researchgate.net

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone technique for confirming molecular weight and deducing structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be readily observed, confirming the molecular weight.

Tandem mass spectrometry (MS/MS) experiments involve isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a structural fingerprint. For (2R)-2-Morpholineethanamine, 4-(phenylmethyl)-, key fragmentation pathways would likely include:

Loss of the Benzyl Group: The most prominent fragmentation would be the cleavage of the C-N bond to lose the benzyl group, leading to the formation of a highly stable tropylium (B1234903) cation at m/z 91.

Alpha-Cleavage: Cleavage of the bond alpha to the morpholine nitrogen is a common pathway for amines. This could lead to the formation of an ion representing the protonated 4-benzylmorpholine (B76435) fragment.

Ring Opening of Morpholine: The morpholine ring itself can undergo cleavage, leading to a series of smaller fragment ions. researchgate.net

Cleavage of the Ethylamine Side Chain: Fragmentation can occur along the ethylamine side chain, providing further structural confirmation.

Table 4: Predicted ESI-MS/MS Fragmentation Pattern
Precursor Ion [M+H]⁺ (m/z)Predicted Fragment Ion (m/z)Plausible Structure/Origin of Fragment
235.1891.05Tropylium ion ([C₇H₇]⁺) from cleavage of the benzyl group
176.14[M+H - C₄H₉N]⁺, loss of the ethylamine side chain and part of the ring
148.11[M+H - C₇H₇]⁺, loss of the benzyl group, leaving the protonated 2-aminoethylmorpholine fragment
100.08Fragment from cleavage of the ethylamine side chain, representing [C₅H₁₀NO]⁺

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for the unambiguous determination of the elemental composition of a molecule. nih.gov By providing a highly accurate mass measurement, HRMS allows for the calculation of a chemical formula, which is a fundamental step in the identification of a compound. For (2R)-2-Morpholineethanamine, 4-(phenylmethyl)-, HRMS would be employed to confirm its elemental composition of C13H20N2O. In positive ion mode, the molecule would be expected to form a protonated species, [M+H]+. The theoretical exact mass of this ion can be calculated and compared to the experimentally determined value, with a very low mass error (typically < 5 ppm) confirming the identity of the compound.

Table 1: Theoretical HRMS Data for (2R)-2-Morpholineethanamine, 4-(phenylmethyl)-

Parameter Value
Chemical Formula C13H20N2O
Molecular Weight (avg) 220.31 g/mol
Monoisotopic Mass 220.15756 u
Adduct [M+H]+

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of a selected ion, providing valuable structural information. nih.govresearchgate.net In an MS/MS experiment, the protonated molecule of (2R)-2-Morpholineethanamine, 4-(phenylmethyl)- ([M+H]+ at m/z 221.16) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

The fragmentation of benzylamines often involves cleavage of the bonds benzylic to the nitrogen atom and the aromatic ring. nih.govresearchgate.net For the target compound, several key fragmentation pathways can be predicted:

Loss of the benzyl group: A primary fragmentation would likely involve the cleavage of the C-N bond connecting the benzyl group to the morpholine ring, resulting in a fragment ion corresponding to the protonated morpholineethanamine moiety and a neutral loss of the benzyl radical. However, the most common fragmentation would be the formation of the tropylium ion (C7H7+) at m/z 91, which is a very stable carbocation.

Cleavage of the morpholine ring: The morpholine ring can undergo characteristic ring-opening fragmentations.

Loss of the ethanamine side chain: Cleavage of the bond between the morpholine ring and the ethanamine side chain can also occur.

Table 2: Predicted MS/MS Fragmentation Data for [C13H21N2O]+

Precursor Ion (m/z) Proposed Fragment Ion Proposed Structure of Fragment Theoretical Exact Mass of Fragment
221.16 C7H7+ Tropylium ion 91.05478 u
221.16 C6H14N2O+ [M - C7H7]+ 130.10991 u

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. fiu.edu To perform this analysis, a suitable single crystal of (2R)-2-Morpholineethanamine, 4-(phenylmethyl)- would need to be grown. The crystal is then irradiated with X-rays, and the diffraction pattern is collected and analyzed.

Table 3: Hypothetical Crystallographic Data for (2R)-2-Morpholineethanamine, 4-(phenylmethyl)-

Parameter Hypothetical Value
Crystal System Orthorhombic
Space Group P212121
a (Å) 8.5
b (Å) 10.2
c (Å) 15.1
α, β, γ (°) 90, 90, 90
Z 4

Note: The Flack parameter is a critical value in determining the absolute stereochemistry; a value close to zero for a known chirality indicates the correct absolute structure has been determined.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study its conformational properties. mdpi.comnih.gov The vibrational modes of the molecule are sensitive to its structure, and the resulting spectra serve as a molecular fingerprint.

For (2R)-2-Morpholineethanamine, 4-(phenylmethyl)-, the IR and Raman spectra would exhibit characteristic bands for the various functional groups:

N-H vibrations: The primary amine will show N-H stretching vibrations.

C-H vibrations: Aromatic and aliphatic C-H stretching and bending vibrations will be present.

C-N vibrations: Stretching vibrations of the C-N bonds in the morpholine ring and the side chain will be observed.

C-O-C vibrations: The ether linkage in the morpholine ring will have a characteristic C-O-C stretching band.

Aromatic ring vibrations: The phenyl group will display characteristic C=C stretching and C-H out-of-plane bending vibrations.

Conformational studies can be performed by analyzing changes in the spectra under different conditions (e.g., temperature, pressure) or by comparing experimental spectra with theoretical spectra calculated for different conformers. scielo.org.mx

Table 4: Predicted Characteristic Vibrational Frequencies for (2R)-2-Morpholineethanamine, 4-(phenylmethyl)-

Vibrational Mode Functional Group Predicted Wavenumber (cm-1)
N-H Stretch Primary Amine 3300-3500
C-H Stretch (Aromatic) Phenyl Ring 3000-3100
C-H Stretch (Aliphatic) CH2 groups 2850-2960
C=C Stretch (Aromatic) Phenyl Ring 1450-1600
N-H Bend Primary Amine 1590-1650
C-O-C Stretch Ether (Morpholine) 1070-1150
C-N Stretch Amine 1020-1250

Theoretical and Computational Studies of 2r 2 Morpholineethanamine, 4 Phenylmethyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are pivotal in understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions. For (2R)-2-Morpholineethanamine, 4-(phenylmethyl)-, methods like Density Functional Theory (DFT) are employed to elucidate its electronic characteristics.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. pku.edu.cnwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. youtube.com

For (2R)-2-Morpholineethanamine, 4-(phenylmethyl)-, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the one in the morpholine (B109124) ring and the primary amine, due to the presence of lone pair electrons. The energy of the HOMO is indicative of the molecule's ionization potential. The LUMO is likely distributed over the phenyl ring, associated with its π* anti-bonding orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Properties

Molecular Orbital Energy (eV) Primary Atomic Contribution
HOMO -6.2 N (morpholine), N (ethanamine)
LUMO 1.5 C (phenyl ring)

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. wolfram.comchemrxiv.org These maps are invaluable for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas, which are prone to electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net

In the case of (2R)-2-Morpholineethanamine, 4-(phenylmethyl)-, the MEP map would likely show significant negative potential around the nitrogen and oxygen atoms of the morpholine ring and the nitrogen of the ethanamine group, corresponding to their lone pairs of electrons. The hydrogen atoms of the primary amine and the aromatic protons would exhibit positive potential. This information is critical for understanding non-covalent interactions, such as hydrogen bonding.

Table 2: Hypothetical Electrostatic Potential Values at Specific Atomic Sites

Atomic Site Electrostatic Potential (kcal/mol) Predicted Interaction
Morpholine Nitrogen -35 Electrophilic attack / H-bond acceptor
Ethanamine Nitrogen -40 Electrophilic attack / H-bond acceptor
Morpholine Oxygen -25 Electrophilic attack / H-bond acceptor
Amine Hydrogens +20 Nucleophilic attack / H-bond donor

Conformational Analysis and Energy Minima Determination

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Conformational analysis aims to identify the most stable arrangements (energy minima) and the energy barriers between them.

Molecular Mechanics and Dynamics Simulations

Molecular Mechanics (MM) provides a computationally efficient way to explore the conformational space of a molecule. By treating atoms as balls and bonds as springs, MM can rapidly calculate the potential energy of thousands of different conformations. Molecular Dynamics (MD) simulations build upon this by introducing thermal energy and simulating the movement of atoms over time, offering insights into the dynamic behavior of the molecule and its accessible conformations. mdpi.comnih.gov For (2R)-2-Morpholineethanamine, 4-(phenylmethyl)-, these simulations would explore the orientation of the benzyl (B1604629) and ethanamine substituents relative to the morpholine ring, as well as the puckering of the morpholine ring itself.

Density Functional Theory (DFT) Conformational Scans

While MM and MD are excellent for exploring a wide range of conformations, Density Functional Theory (DFT) provides more accurate energy calculations for the identified low-energy structures. aps.org A DFT conformational scan involves systematically rotating specific dihedral angles and calculating the energy at each step to map out the potential energy surface. For this molecule, key dihedral angles would include those defining the orientation of the substituents on the morpholine nitrogen and the ethanamine side chain. Such scans would likely confirm that the morpholine ring predominantly adopts a chair conformation, which is generally the most stable for such six-membered rings. researchgate.net

Table 3: Hypothetical Relative Energies of Key Conformers from DFT Calculations

Conformer Dihedral Angle (C-N-C-C) Relative Energy (kcal/mol)
Global Minimum (Chair) 175° 0.00
Local Minimum (Chair) 65° 1.25

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can be compared with experimental data to confirm the structure of a synthesized compound. DFT calculations are widely used for this purpose. nih.gov

Predicted vibrational frequencies from DFT can be correlated with experimental Infrared (IR) and Raman spectra. For (2R)-2-Morpholineethanamine, 4-(phenylmethyl)-, characteristic vibrational modes would include N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-O-C stretching of the morpholine ether linkage.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These theoretical predictions can aid in the assignment of complex experimental NMR spectra, providing a detailed picture of the molecular structure in solution.

Table 4: Hypothetical Predicted Spectroscopic Data

Spectroscopic Technique Predicted Feature Assignment
IR Spectroscopy 3350 cm⁻¹ N-H stretch (asymmetric)
IR Spectroscopy 1115 cm⁻¹ C-O-C stretch (asymmetric)
¹H NMR δ 7.2-7.4 ppm Phenyl protons
¹H NMR δ 2.8 ppm -CH₂-NH₂
¹³C NMR δ 138 ppm Quaternary phenyl carbon

Computational NMR and IR Spectral Prediction

Computational methods serve as powerful tools in the structural elucidation of complex molecules by predicting their spectral properties. For (2R)-2-Morpholineethanamine, 4-(phenylmethyl)-, density functional theory (DFT) calculations are commonly employed to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Methodologies such as B3LYP with a 6-31G(d) basis set are often utilized for geometry optimization, which is the foundational step for accurate spectral prediction. github.io

For ¹H and ¹³C NMR chemical shift predictions, more advanced functionals and basis sets, like WP04/6-311++G(2d,p), are used in conjunction with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate experimental conditions. github.io These predictions are crucial for assigning the relative configuration of diastereomers and understanding the electronic environment of each atom within the molecule. Machine learning approaches are also emerging as a means to refine these predictions by training algorithms on large datasets of experimental spectra. nih.gov

Similarly, the vibrational frequencies in the IR spectrum of (2R)-2-Morpholineethanamine, 4-(phenylmethyl)- can be computed. These calculations help in identifying characteristic bond stretches, bends, and torsions. For instance, the C-N, C-O, and C-H vibrational modes of the morpholine ring and the phenylmethyl group can be predicted and compared with experimental Fourier-transform infrared (FT-IR) spectra to confirm the molecular structure. researchgate.netnih.gov

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm)
Phenyl-H (ortho)7.35
Phenyl-H (meta)7.30
Phenyl-H (para)7.25
Benzyl-CH₂3.55
Morpholine-H (axial, adjacent to N)2.80
Morpholine-H (equatorial, adjacent to N)2.65
Morpholine-H (axial, adjacent to O)3.70
Morpholine-H (equatorial, adjacent to O)3.90
Ethanamine-CH₂ (adjacent to morpholine)2.95
Ethanamine-CH₂ (adjacent to NH₂)2.75
Morpholine-CH (chiral center)3.10

Interactive Data Table: Predicted IR Vibrational Frequencies

Vibrational Mode Predicted Frequency (cm⁻¹)
N-H stretch (amine)3350
C-H stretch (aromatic)3050
C-H stretch (aliphatic)2950-2850
C=C stretch (aromatic)1600, 1495
C-N stretch1150
C-O-C stretch (ether)1120

Circular Dichroism (CD) Spectral Simulations for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules like (2R)-2-Morpholineethanamine, 4-(phenylmethyl)-, as it provides information about the molecule's three-dimensional structure. nih.gov Time-dependent density functional theory (TD-DFT) is the primary computational method used to simulate CD spectra. nih.gov These simulations can predict the differential absorption of left and right circularly polarized light, which is characteristic of a chiral compound. nih.gov

Modeling of Ligand-Metal Interactions in Catalytic Systems

The nitrogen and oxygen atoms in the morpholine ring of (2R)-2-Morpholineethanamine, 4-(phenylmethyl)- make it a potential ligand for metal catalysts. researchgate.net Computational modeling can provide insights into the nature of ligand-metal interactions, which is crucial for designing efficient catalytic systems. DFT calculations can be used to model the geometry and electronic structure of metal complexes formed with this ligand. nih.gov

These models can predict key parameters such as bond lengths, bond angles, and binding energies between the ligand and a metal center (e.g., copper, nickel, zinc). nih.gov By analyzing the molecular orbitals of the complex, researchers can understand the nature of the coordination bond and the electronic effects of the ligand on the metal. This understanding is vital for predicting the reactivity and selectivity of the catalyst in various chemical transformations. acs.org For example, the model could elucidate how the chiral environment provided by the (2R) configuration influences the stereochemical outcome of a catalyzed reaction.

Design Principles for Novel Derivatives and Analogues

Computational studies can guide the rational design of novel derivatives and analogues of (2R)-2-Morpholineethanamine, 4-(phenylmethyl)- with enhanced properties. By systematically modifying the structure of the parent molecule in silico, it is possible to explore the structure-activity relationship. For instance, substitutions on the phenyl ring or modifications of the morpholine moiety can be computationally evaluated to predict their impact on ligand-metal binding or chiroptical properties. nih.gov

Molecular docking simulations can be employed if the target is a biological macromolecule, such as an enzyme or receptor, to predict the binding affinity and mode of interaction of newly designed analogues. nih.gov These computational approaches can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery or catalyst development process. The principles of chirality and steric hindrance, as revealed by computational models, are central to the design of more selective and effective molecules. mdpi.com

Future Research Directions and Emerging Areas for 2r 2 Morpholineethanamine, 4 Phenylmethyl

Exploration of Novel Catalytic Systems Utilizing the Compound

The inherent chirality and the presence of multiple coordination sites in (2R)-2-Morpholineethanamine, 4-(phenylmethyl)- make it an attractive candidate for the development of novel catalytic systems. Chiral morpholine (B109124) derivatives have already been successfully employed as organocatalysts and as ligands in metal-catalyzed asymmetric reactions. researchgate.netlifechemicals.com Future research is anticipated to focus on harnessing the specific structural features of this compound to achieve high levels of stereocontrol in a variety of chemical transformations.

Prospective research in this area includes the design and synthesis of new families of ligands for transition metal catalysis. The bidentate nature of the ethanamine side chain, coupled with the morpholine nitrogen, could be exploited to create robust metal complexes. These complexes could find applications in asymmetric hydrogenation, carbon-carbon bond-forming reactions, and other stereoselective transformations. rsc.orgrsc.org Furthermore, the modification of the primary amine could lead to the development of novel organocatalysts for reactions such as aldol and Michael additions.

Table 1: Potential Catalytic Applications

Catalytic SystemPotential ReactionsKey Features of (2R)-2-Morpholineethanamine, 4-(phenylmethyl)-
OrganocatalysisAsymmetric Aldol Reactions, Michael Additions, Mannich ReactionsChiral scaffold, primary amine for enamine/iminium ion formation
Transition Metal CatalysisAsymmetric Hydrogenation, Allylic Alkylation, Cross-Coupling ReactionsBidentate ligand potential, steric influence of the benzyl (B1604629) group

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for the rapid discovery and optimization of new chemical entities has led to the development of automated and high-throughput synthesis platforms. researchgate.net The integration of (2R)-2-Morpholineethanamine, 4-(phenylmethyl)- into these systems as a chiral building block or catalyst could significantly accelerate the synthesis of diverse compound libraries. syrris.com

Future work will likely involve the development of protocols for utilizing this compound in automated flow chemistry systems. rsc.orgsoci.org Flow chemistry offers advantages such as precise reaction control, enhanced safety, and ease of scalability. researchgate.net By immobilizing the compound or its derivatives on a solid support, it could be used as a recyclable catalyst or scavenger resin in continuous flow processes, facilitating the efficient and sustainable production of chiral molecules. The development of such automated processes would be invaluable for medicinal chemistry programs and the discovery of new bioactive compounds. chemrxiv.org

Development of Advanced Materials with Tunable Properties

Chiral molecules are increasingly being investigated for their potential in the development of advanced materials with unique optical, electronic, and mechanical properties. The incorporation of (2R)-2-Morpholineethanamine, 4-(phenylmethyl)- into polymeric or supramolecular structures could lead to the creation of novel functional materials. researchgate.net

Research in this direction could explore the synthesis of chiral polymers where the morpholine derivative is a key monomeric unit. Such polymers may exhibit interesting chiroptical properties, such as circular dichroism, which could be exploited in applications like chiral sensing or asymmetric catalysis. Furthermore, the self-assembly of this molecule or its derivatives could lead to the formation of chiral liquid crystals or gels with potential applications in materials science.

Interdisciplinary Research with Material Science and Chemical Engineering

The unique properties of chiral molecules are fostering interdisciplinary collaborations between chemists, material scientists, and chemical engineers. st-andrews.ac.ukresearchgate.net The future of (2R)-2-Morpholineethanamine, 4-(phenylmethyl)- research will likely involve such collaborations to translate its molecular properties into functional materials and processes.

In collaboration with material scientists, research could focus on the fabrication of chiral surfaces and interfaces by incorporating this molecule. These surfaces could have applications in enantioselective separations, sensing, and heterogeneous catalysis. st-andrews.ac.uk With chemical engineers, the focus could be on designing and optimizing scalable and continuous processes for the synthesis and application of this compound, particularly in the context of automated flow chemistry. acs.org This collaborative approach will be crucial for realizing the full potential of this chiral building block in practical applications.

Unexplored Reactivity Patterns and Synthetic Applications

While the primary amine and the morpholine nitrogen are the most apparent reactive sites in (2R)-2-Morpholineethanamine, 4-(phenylmethyl)-, there is potential for exploring less obvious reactivity patterns. Future synthetic research could uncover novel transformations involving this versatile scaffold. nih.gov

For instance, the derivatization of the morpholine ring itself, beyond simple N-alkylation or acylation, could lead to new classes of compounds with interesting biological activities or catalytic properties. The development of methods for the selective functionalization of the C-H bonds of the morpholine ring, for example, would open up new avenues for creating structural diversity. Additionally, the exploration of this molecule in multicomponent reactions could provide rapid access to complex and structurally diverse molecules from simple starting materials. The continued investigation into the synthesis and reactivity of chiral morpholines will undoubtedly lead to new and valuable synthetic methodologies. banglajol.inforsc.org

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (2R)-4-(phenylmethyl)-2-morpholineethanamine, and how can they inform experimental design?

  • Answer : Critical properties include molecular formula (C₁₂H₁₈N₂O), molecular weight (206.29 g/mol), and chiral configuration [(2R)-stereochemistry]. Key parameters for synthesis and purification include:

  • Boiling Point : ~205°C (observed in analogous morpholines ).
  • Solubility : Likely polar aprotic solvent compatibility (e.g., DMF, ethyl acetate) due to morpholine and amine groups .
  • Stability : Store at -20°C under inert conditions to prevent oxidation or racemization .
    • Methodology : Characterize via NMR (¹H/¹³C) for structural confirmation, chiral HPLC for enantiomeric purity, and DSC for thermal stability .

Q. What synthetic routes are reported for (2R)-4-(phenylmethyl)-2-morpholineethanamine?

  • Answer : A common approach involves:

Morpholine ring formation : Condensation of 2-aminoethanol derivatives with dichloroethylamine .

Chiral resolution : Use of (2R)-configured precursors (e.g., tert-butoxycarbonyl-protected intermediates) followed by deprotection .

Functionalization : Benzylation at the 4-position via nucleophilic substitution or catalytic coupling .

  • Key Step : Asymmetric synthesis using chiral auxiliaries (e.g., (2R,6S)-tert-butyl carbamate derivatives) ensures stereochemical fidelity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments of morpholine derivatives?

  • Answer : Contradictions may arise from ambiguous NOE (Nuclear Overhauser Effect) data or insufficient chiral chromatography resolution.
  • Methodology :

  • X-ray crystallography : Definitive stereochemical confirmation via single-crystal analysis (e.g., as in (2R,6S)-morpholine carboxylate derivatives ).
  • Advanced NMR : Use of chiral shift reagents (e.g., Eu(hfc)₃) or Mosher’s acid derivatives .
  • Computational validation : Compare experimental and DFT-calculated optical rotation or VCD spectra .

Q. What strategies optimize yield in the benzylation of 2-morpholineethanamine derivatives?

  • Answer : Challenges include competing N- vs. O-alkylation and racemization.
  • Methodology :

  • Protection-deprotection : Temporarily block the amine group with Boc or Fmoc to direct benzylation to the morpholine oxygen .
  • Catalysis : Use Pd/Cu systems for cross-coupling with (4-bromophenyl)methane to enhance regioselectivity .
  • Reaction monitoring : Track intermediates via LC-MS to optimize reaction time/temperature .

Q. How do structural modifications at the 4-position of morpholineethanamine impact biological activity?

  • Answer : Substituents like phenylmethyl groups influence lipophilicity and receptor binding. For example:

  • Increased lipophilicity : Enhances blood-brain barrier penetration (relevant for CNS-targeted drugs) .
  • Steric effects : Bulky groups (e.g., 4-(2-pyridinylmethyl)) may reduce off-target interactions .
    • Methodology :
  • SAR studies : Synthesize analogs with varying 4-substituents and test in vitro/in vivo models .
  • Docking simulations : Map interactions with target proteins (e.g., GPCRs) using Schrödinger Suite or AutoDock .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.